molecular formula C10H19NO4 B1488302 4-(Tert-butoxy)-2-acetamidobutanoic acid CAS No. 1548109-00-7

4-(Tert-butoxy)-2-acetamidobutanoic acid

Cat. No. B1488302
CAS RN: 1548109-00-7
M. Wt: 217.26 g/mol
InChI Key: RWBSFBIBDRWALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Tert-butoxy)-2-acetamidobutanoic acid” is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is also known by its CAS number 77161-85-4 .


Molecular Structure Analysis

The molecular structure of “4-(Tert-butoxy)-2-acetamidobutanoic acid” consists of a butanoic acid backbone with a tert-butoxy group attached to the fourth carbon . The tert-butoxy group is a tert-butyl group (a carbon atom bonded to three methyl groups) attached to an oxygen atom .


Physical And Chemical Properties Analysis

The predicted boiling point of “4-(Tert-butoxy)-2-acetamidobutanoic acid” is 248.8±23.0 °C, and its predicted density is 0.991±0.06 g/cm3 . The pKa value is predicted to be 4.65±0.10 .

Scientific Research Applications

Organic Synthesis and Catalysis

One study explores the reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones, showing their use in substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This research highlights the compound's role in stereochemical transformations and its potential in synthesizing complex organic molecules with high enantiomeric purity (Noda & Seebach, 1987).

Biodegradable Polymers

Another study demonstrates the production of environmentally benign CO2-based copolymers using epoxide derivatives of dihydroxybutyric acid, highlighting a sustainable approach to creating biocompatible polymers. This research showcases the use of 4-(Tert-butoxy)-2-acetamidobutanoic acid derivatives in polymer science, contributing to the development of degradable materials for medical and environmental applications (Tsai, Wang, & Darensbourg, 2016).

Photocatalytic Degradation

Research into the photocatalytic degradation of pharmaceutical agents using titanium dioxide highlights the compound's relevance in environmental science. The study examines the transformation and mineralization of pollutants, offering insights into the use of 4-(Tert-butoxy)-2-acetamidobutanoic acid derivatives in water treatment and pollution control (Sakkas et al., 2007).

Antioxidant Detection in Edible Oil

The systematic detection and determination of antioxidants in edible oil using analytical methods involve derivatives of 4-(Tert-butoxy)-2-acetamidobutanoic acid. This application underscores the compound's utility in food chemistry, particularly in ensuring food safety and quality (Nakazato et al., 1981).

Safety and Hazards

The safety data for “4-(Tert-butoxy)-2-acetamidobutanoic acid” indicates that it may pose some hazards. The GHS symbols GHS07 and GHS05 are associated with this compound, and the hazard statements include H335 (may cause respiratory irritation), H315 (causes skin irritation), and H318 (causes serious eye damage) .

Future Directions

While specific future directions for “4-(Tert-butoxy)-2-acetamidobutanoic acid” are not available, research involving tert-butyloxycarbonyl-protected amino acids suggests potential applications in dipeptide synthesis .

properties

IUPAC Name

2-acetamido-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(12)11-8(9(13)14)5-6-15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBSFBIBDRWALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCOC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxy)-2-acetamidobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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